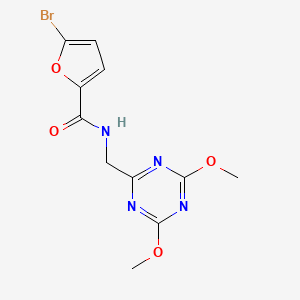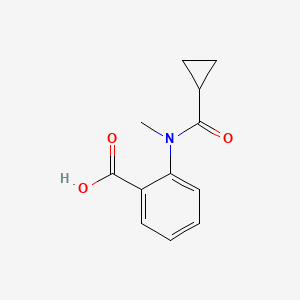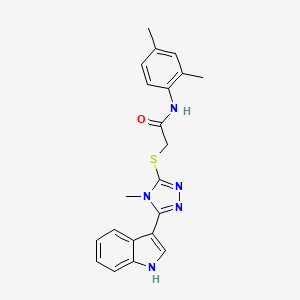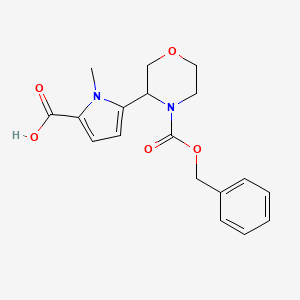
5-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions including bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q compounds, was readily synthesized in two steps by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include condensation of carboxylic acids and amines to the corresponding amides . The reaction mechanism typically involves the formation of an active ester followed by a nucleophilic attack .作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It may be involved in reactions similar to the suzuki–miyaura coupling . In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of new carbon–carbon bonds in organic molecules . This could lead to significant changes in the structure and function of these molecules.
Action Environment
The suzuki–miyaura coupling reactions, which this compound may be involved in, are known to be influenced by various factors, including the nature of the organic groups involved, the presence of a palladium catalyst, and the reaction conditions .
実験室実験の利点と制限
The main advantage of using BTF in lab experiments is its ability to crosslink biomolecules, which enables the development of new methods for studying their structure and function. BTF is also easy to synthesize and has a high yield, which makes it cost-effective. However, the main limitation of using BTF is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of BTF in scientific research. One potential direction is the development of new methods for studying protein-ligand interactions using BTF as a labeling agent. Another potential direction is the development of new antibiotics based on the antimicrobial properties of BTF. Additionally, BTF could be used in the development of new materials with unique properties, such as hydrogels, which could have potential applications in drug delivery and tissue engineering.
Conclusion
In conclusion, BTF is a chemical compound with a wide range of applications in scientific research. Its ability to crosslink biomolecules has led to the development of new methods for studying the structure and function of proteins, peptides, and nucleic acids. BTF has also shown potential as an antimicrobial agent and has potential applications in the development of new materials. While there are limitations to using BTF in lab experiments, its advantages make it a valuable tool for scientific research.
合成法
BTF can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-furoic acid with 4,6-dimethoxy-1,3,5-triazin-2-amine in the presence of N-methylmorpholine. The resulting compound is then treated with methyl iodide to produce BTF. This synthesis method has been optimized to produce high yields of BTF with high purity.
科学的研究の応用
BTF has been extensively used in scientific research as a crosslinking agent. It has been used to crosslink proteins, peptides, and nucleic acids, which has led to the development of new methods for studying the structure and function of these biomolecules. BTF has also been used as a labeling agent for proteins and peptides, which has enabled the development of new techniques for studying protein-protein interactions and protein-ligand interactions.
生化学分析
Biochemical Properties
The compound, 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide, is commonly used for the activation of carboxylic acids, particularly for amide synthesis This suggests that it may interact with enzymes and proteins involved in these biochemical reactions
Molecular Mechanism
It is known to form carboxylic acid derivatives through a typical mechanism involving the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule
Metabolic Pathways
It is known to be involved in the activation of carboxylic acids
特性
IUPAC Name |
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVNGFIKXKPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)




![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)
![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)



![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2997149.png)


![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)